molecular formula C17H23F3N4O4S B2838460 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034357-59-8

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2838460
CAS No.: 2034357-59-8
M. Wt: 436.45
InChI Key: PGAUNOWLQLEMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a dimethylsulfamoyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O4S/c1-23(2)29(27,28)24-9-7-12(8-10-24)11-21-15(25)16(26)22-14-6-4-3-5-13(14)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUNOWLQLEMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.